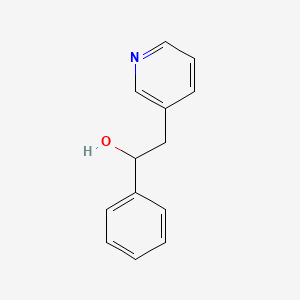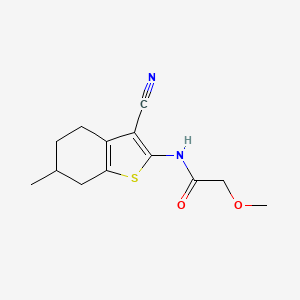
1-phenyl-2-(3-pyridinyl)ethanol
Descripción general
Descripción
1-phenyl-2-(3-pyridinyl)ethanol, also known as α-phenyl-3-pyridylmethanol or PPM, is a chiral alcohol that has been widely used in scientific research due to its unique structure and properties. PPM has a phenyl group and a pyridine group, which allows it to interact with a variety of biological molecules and systems. In
Mecanismo De Acción
The mechanism of action of PPM is not fully understood, but it is believed to involve the modulation of the GABAergic system and the opioid system. PPM has been shown to increase the release of GABA in the brain, which can lead to a decrease in anxiety and pain. PPM has also been shown to increase the binding of opioids to their receptors, which can lead to an increase in analgesia.
Biochemical and Physiological Effects:
PPM has been shown to have a variety of biochemical and physiological effects. PPM has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. PPM has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells. PPM has been shown to have analgesic effects by increasing the release of GABA in the brain. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPM has several advantages for lab experiments, including its unique structure and properties, its ability to interact with a variety of biological molecules and systems, and its availability. However, PPM also has some limitations for lab experiments, including its toxicity, its potential for side effects, and its variability in purity and quality.
Direcciones Futuras
There are several future directions for the study of PPM. One future direction is the development of new synthesis methods for PPM that are more efficient and cost-effective. Another future direction is the study of the pharmacokinetics and pharmacodynamics of PPM, including its absorption, distribution, metabolism, and excretion. Another future direction is the study of the potential therapeutic uses of PPM, including its use in the treatment of anxiety disorders, pain management, and drug addiction.
Métodos De Síntesis
PPM can be synthesized through a variety of methods, including the Grignard reaction, reduction of pyridine carboxylic acid, and reductive amination of pyridine aldehyde. The Grignard reaction involves the reaction of phenylmagnesium bromide with 3-pyridinecarboxaldehyde, followed by acid hydrolysis to obtain PPM. The reduction of pyridine carboxylic acid involves the reaction of pyridine-3-carboxylic acid with sodium borohydride and acetic acid to obtain PPM. The reductive amination of pyridine aldehyde involves the reaction of pyridine-3-carboxaldehyde with phenylhydrazine and sodium cyanoborohydride to obtain PPM.
Aplicaciones Científicas De Investigación
PPM has been widely used in scientific research due to its unique properties. PPM has been shown to have anti-inflammatory, antitumor, and analgesic effects. PPM has also been shown to have an effect on the central nervous system, including modulation of the GABAergic system and the opioid system. PPM has been used in the study of drug addiction, pain management, and anxiety disorders.
Propiedades
IUPAC Name |
1-phenyl-2-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10,13,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMNTVJROGZISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285713 | |
| Record name | 1-phenyl-2-pyridin-3-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6312-10-3 | |
| Record name | MLS002608434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-2-pyridin-3-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(1H-indol-3-ylmethyl)methylamine](/img/structure/B4881528.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)


![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4881578.png)
![5-[(2-chlorobenzoyl)amino]isophthalamide](/img/structure/B4881584.png)
![1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4881591.png)
amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4881593.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)